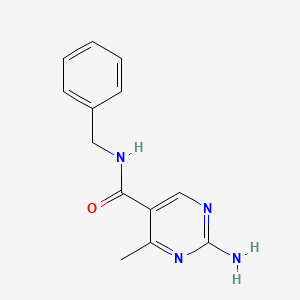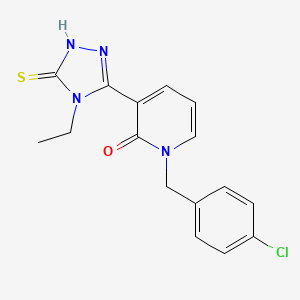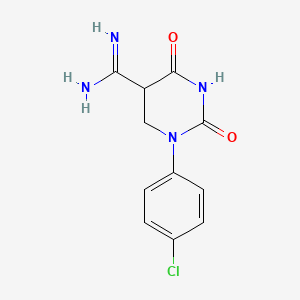![molecular formula C16H17ClN2S B3036763 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene CAS No. 400078-34-4](/img/structure/B3036763.png)
1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene
Overview
Description
1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methylsulfanyl group, and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a nucleophile under specific conditions . Another method involves the Friedel-Crafts alkylation or acylation reactions, where an alkyl or acyl group is introduced onto the benzene ring using a catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. For example, the use of strong electron-attracting groups and basic nucleophilic reagents can significantly enhance the reactivity of the aryl halide .
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .
Scientific Research Applications
1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene include:
- 1-chloro-4-ethylbenzene
- 1-chloro-4-ethynylbenzene
- 1-chloro-4-methylbenzene
Uniqueness
The presence of the methylsulfanyl and amino groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
methyl N-(4-chlorophenyl)-N'-(1-phenylethyl)carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-12(13-6-4-3-5-7-13)18-16(20-2)19-15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRXMILIERIBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C(NC2=CC=C(C=C2)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B3036681.png)
![5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1,2-oxazole](/img/structure/B3036684.png)
![5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3036685.png)
![{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide](/img/structure/B3036686.png)

![2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3036689.png)

![1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3036694.png)
![3-[5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-1-[(4-chlorophenyl)methyl]pyridin-2-one](/img/structure/B3036696.png)

![3-(3,4-Dichlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3036698.png)

![3,5-dichloro-N-cyclopropyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3036700.png)

